molecular formula C25H23N5O2S B11420587 3-[(4-ethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

3-[(4-ethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11420587
M. Wt: 457.5 g/mol
InChI Key: KWKOLQHYBKSWJW-UHFFFAOYSA-N
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Description

3-(4-Ethylbenzenesulfonyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is fused with various functional groups, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzenesulfonyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditions

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzamide, with an azide compound to form the triazoloquinazoline core.

    Functional Group Introduction: The ethylbenzenesulfonyl group can be introduced through a sulfonylation reaction using ethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

    N-Alkylation: The phenylethyl group is typically introduced via an N-alkylation reaction using 1-phenylethyl bromide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and eco-friendly solvents to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylbenzenesulfonyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, sodium hydroxide

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Sulfides: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

3-(4-Ethylbenzenesulfonyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity. For example, it may act as an inhibitor of protein kinases, disrupting signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethylbenzenesulfonyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to the presence of the ethylbenzenesulfonyl and phenylethyl groups, which confer distinct chemical properties and biological activities. These functional groups enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

3-(4-ethylphenyl)sulfonyl-N-(1-phenylethyl)triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C25H23N5O2S/c1-3-18-13-15-20(16-14-18)33(31,32)25-24-27-23(26-17(2)19-9-5-4-6-10-19)21-11-7-8-12-22(21)30(24)29-28-25/h4-17H,3H2,1-2H3,(H,26,27)

InChI Key

KWKOLQHYBKSWJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)C5=CC=CC=C5

Origin of Product

United States

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